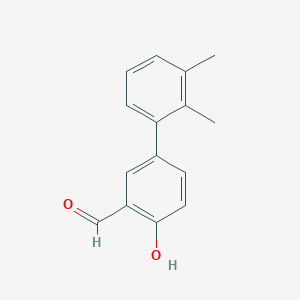

4-(2,3-Dimethylphenyl)-2-formylphenol

Description

4-(2,3-Dimethylphenyl)-2-formylphenol is an aromatic organic compound featuring a phenolic core substituted with a 2,3-dimethylphenyl group at the para position (C4) and a formyl group at the ortho position (C2) relative to the hydroxyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, material science, and pharmaceutical intermediates.

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-7-15(17)13(8-12)9-16/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAIHYWXELCSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685055 | |

| Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-48-6 | |

| Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,3-dimethylphenol. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base, such as sodium hydroxide, are used to introduce the formyl group at the ortho position relative to the hydroxyl group. The reaction conditions include:

Reagents: Chloroform, sodium hydroxide

Conditions: Aqueous medium, elevated temperature

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dimethylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium

Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or ether

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; solvent such as acetic acid or chloroform

Major Products:

Oxidation: 4-(2,3-Dimethylphenyl)-2-carboxyphenol

Reduction: 4-(2,3-Dimethylphenyl)-2-hydroxymethylphenol

Substitution: 4-(2,3-Dimethylphenyl)-2-nitrophenol, 4-(2,3-Dimethylphenyl)-2-bromophenol

Scientific Research Applications

4-(2,3-Dimethylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-(2,3-Dimethylphenyl)-2-formylphenol

A positional isomer of the target compound, 6-(2,3-dimethylphenyl)-2-formylphenol, differs in the placement of the 2,3-dimethylphenyl group (C6 instead of C4). This subtle positional change alters:

- Electronic Effects : The proximity of the electron-donating methyl groups to the formyl group in the C6 isomer may reduce electrophilicity at the aldehyde compared to the C4 isomer.

- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound (C2-OH) is adjacent to the formyl group, enabling intramolecular hydrogen bonding, which is less feasible in the C6 isomer due to spatial separation.

Piperazinium Derivatives: 4-(2,3-Dimethylphenyl)piperazin-1-ium Chloride

The hydrochloride salt 4-(2,3-Dimethylphenyl)piperazin-1-ium chloride monohydrate () shares the 2,3-dimethylphenyl substituent but replaces the formylphenol group with a piperazine ring. Key distinctions include:

- Solubility: The ionic nature of the piperazinium chloride enhances water solubility compared to the neutral, hydrophobic formylphenol.

- Hydrogen-Bonding Networks: The piperazinium compound forms extensive O–H⋯Cl and N–H⋯Cl interactions, creating helical chains and layered frameworks . In contrast, this compound likely exhibits weaker intermolecular interactions (e.g., van der Waals forces).

- Applications: Piperazinium derivatives are explored for anion binding and supramolecular chemistry, whereas formylphenols may serve as ligands for metal coordination or precursors in organic synthesis.

Coumarin Derivatives: 4-Hydroxy-3-(2,3-dimethylphenyl)coumarin

This coumarin analog replaces the formyl group with a lactone ring, significantly altering reactivity and applications:

- Electronic Properties: The conjugated lactone system in coumarins enables strong UV absorption and fluorescence, absent in formylphenols.

- Biological Activity: Coumarins are known for anticoagulant and antimicrobial properties, whereas formylphenols may exhibit antioxidant activity due to the phenolic hydroxyl group.

Research Findings and Implications

- Synthetic Challenges : The steric bulk of the 2,3-dimethylphenyl group complicates regioselective formylation, necessitating optimized catalysts or protecting-group strategies.

- Coordination Chemistry: The aldehyde and hydroxyl groups in this compound could act as bidentate ligands for transition metals, analogous to salicylaldehyde derivatives.

- Thermal Stability: Piperazinium derivatives exhibit higher thermal stability (due to ionic lattices) compared to formylphenols, which may degrade at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.